molecular formula C10H14ClNO B2568296 (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 26568-28-5

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2568296
CAS No.: 26568-28-5
M. Wt: 199.68
InChI Key: MTAUQORJZLQJGH-BAUSSPIASA-N
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Description

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantioselective synthesis methods.

Biology

In biological research, this compound may be used to study the effects of chiral amines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)cyclopropan-1-amine
  • 2-(4-chlorophenyl)cyclopropan-1-amine
  • 2-(4-methoxyanilino)methylphenol

Uniqueness

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This chiral configuration can result in different interactions with biological targets compared to its achiral or differently chiral analogs, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUQORJZLQJGH-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-28-5
Record name rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride
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